1-(1-Adamantyl)propan-1-amine
CAS No.: 60196-90-9
Cat. No.: VC1569978
Molecular Formula: C13H23N
Molecular Weight: 193.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60196-90-9 |
|---|---|
| Molecular Formula | C13H23N |
| Molecular Weight | 193.33 g/mol |
| IUPAC Name | 1-(1-adamantyl)propan-1-amine |
| Standard InChI | InChI=1S/C13H23N/c1-2-12(14)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-12H,2-8,14H2,1H3 |
| Standard InChI Key | RKPSOUZGYPZAHW-UHFFFAOYSA-N |
| SMILES | CCC(C12CC3CC(C1)CC(C3)C2)N |
| Canonical SMILES | CCC(C12CC3CC(C1)CC(C3)C2)N |
Introduction
Chemical Identity and Structure
Basic Identification
1-(1-Adamantyl)propan-1-amine is an amine derivative containing an adamantane framework with a propylamine group attached to the 1-position of the adamantane cage. The compound is formally identified by the CAS registry number 60196-90-9 . It is commercially available as both the free base and as its hydrochloride salt.
Molecular Structure and Properties
The molecular formula of 1-(1-Adamantyl)propan-1-amine is C₁₃H₂₃N, corresponding to a molecular weight of 193.33 g/mol . The molecule consists of a tricyclic adamantane scaffold (a rigid cage-like structure) with a propylamine group attached at the 1-position. This structural arrangement confers specific chemical and physical properties that influence its biological activity.
The structural representation can be described using various chemical notations:
Physical and Chemical Properties
The compound exhibits specific physicochemical properties that are crucial for understanding its behavior in different environments. Table 1 summarizes these key physical properties.
Table 1: Physicochemical Properties of 1-(1-Adamantyl)propan-1-amine
The compound is characterized by a relatively high boiling point and moderate water solubility, properties that influence its pharmacokinetic profile. The presence of a single hydrogen acceptor and donor suggests moderate capacity for hydrogen bonding, which can affect its interactions with biological targets.
Nomenclature and Alternative Identifiers
Systematic Nomenclature
The compound can be referred to by several systematic names according to different chemical nomenclature systems:
Synonyms and Common Names
The compound is known by several synonyms and common names in scientific literature and commercial contexts:
Salt Forms and Derivatives
The hydrochloride salt of 1-(1-Adamantyl)propan-1-amine is an important derivative with the molecular formula C₁₃H₂₄ClN and a formula weight of 229.79 g/mol . This salt form is commonly used in pharmaceutical formulations due to improved solubility and stability characteristics.
Pharmacological Profile
Antiviral Activity
1-(1-Adamantyl)propan-1-amine (Adapromine) is primarily recognized for its antiviral properties. It belongs to the adamantane group of antiviral drugs, which includes related compounds such as amantadine (1-aminoadamantane), rimantadine (1-(1-aminoethyl)adamantane), and memantine (1-amino-3,5-dimethyladamantane) .
A distinguishing feature of adapromine is its broader spectrum of antiviral activity compared to related compounds. While molecules like amantadine and rimantadine are primarily effective against type A influenza viruses, adapromine demonstrates efficacy against both type A and type B influenza viruses . This expanded activity profile potentially makes adapromine a more versatile antiviral agent in clinical settings.
Resistance Patterns
Historical data indicates that resistance to adapromine has been documented. Specifically, strains of type A influenza virus with resistance to adapromine, rimantadine, and a related drug deitiforine were encountered in Mongolia and the Soviet Union during the 1980s . This resistance development represents a significant consideration for the clinical utility of the compound and underscores the ongoing challenge of viral resistance in antimicrobial therapeutics.
Chemical Reactivity and Synthesis
Chemical Modifications and Derivatives
Adamantane-containing amines serve as valuable scaffolds for developing compounds with various biological activities. The search results indicate that N-heteroaryl substituted adamantane-containing amines are of substantial interest for their potential antiviral and psychotherapeutic activities .
Research has explored various modification strategies, including:
-
Nucleophilic substitution reactions with adamantylalkylamines to introduce amino groups at the alpha-position of N-heterocycles
-
Pd-catalyzed amination reactions for introducing secondary amino groups
-
Prototropic equilibrium studies using NMR spectroscopy to understand structural dynamics
These chemical modifications provide potential pathways for developing new derivatives with enhanced or altered biological properties compared to the parent compound.
Analytical Characterization and Identification
Spectroscopic Properties
Standard analytical techniques for the identification and characterization of 1-(1-Adamantyl)propan-1-amine would typically include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: Provides information about the hydrogen and carbon environments in the molecule
-
Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns
-
Infrared (IR) spectroscopy: Identifies functional groups, particularly the amine functionality
-
Ultraviolet-Visible (UV-Vis) spectroscopy: Though less informative for this compound due to the absence of chromophores
Chromatographic Methods
Chromatographic techniques commonly employed for the analysis of adapromine would include:
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis and purity determination
-
Gas Chromatography (GC): Particularly useful for the free base form
-
Thin-Layer Chromatography (TLC): For rapid qualitative analysis
These methods, often coupled with mass spectrometry (LC-MS, GC-MS), provide powerful tools for the identification and quantification of adapromine in pharmaceutical formulations or biological samples.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume